
H-Asn-Pro-Glu-Tyr(PO3H2)-OH
Descripción general
Descripción
H-Asn-Pro-Glu-Tyr(PO3H2)-OH, also known as NPEY, is a peptide that has gained significant attention in scientific research due to its unique properties. NPEY is a phosphorylated peptide that has been found to have various biochemical and physiological effects, including the ability to modulate intracellular signaling pathways. In
Aplicaciones Científicas De Investigación
H-Asn-Pro-Glu-Tyr(PO3H2)-OH has been found to have various scientific research applications, including the study of intracellular signaling pathways. This compound has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the protein kinase C (PKC) pathway. This compound has also been used to study the role of tyrosine phosphorylation in intracellular signaling and the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of H-Asn-Pro-Glu-Tyr(PO3H2)-OH involves the binding of the phosphorylated tyrosine residue to specific proteins that contain Src homology 2 (SH2) domains. The SH2 domains recognize and bind to phosphotyrosine residues in specific amino acid sequences, such as the YXXP motif found in this compound. The binding of this compound to SH2 domain-containing proteins leads to the activation or inhibition of downstream signaling pathways, depending on the specific protein and pathway involved.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of cell proliferation and differentiation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the activity of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using H-Asn-Pro-Glu-Tyr(PO3H2)-OH in lab experiments is its specificity for SH2 domain-containing proteins. This specificity allows for the selective modulation of specific intracellular signaling pathways, which can be useful in studying the role of these pathways in cellular processes. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
For research on H-Asn-Pro-Glu-Tyr(PO3H2)-OH include the study of its role in various cellular processes and the development of this compound analogs with improved solubility and specificity.
Propiedades
IUPAC Name |
(4S)-5-[[(1S)-1-carboxy-2-(4-phosphonooxyphenyl)ethyl]amino]-4-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N5O12P/c24-14(11-18(25)29)22(34)28-9-1-2-17(28)21(33)26-15(7-8-19(30)31)20(32)27-16(23(35)36)10-12-3-5-13(6-4-12)40-41(37,38)39/h3-6,14-17H,1-2,7-11,24H2,(H2,25,29)(H,26,33)(H,27,32)(H,30,31)(H,35,36)(H2,37,38,39)/t14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZCZQHNFFTGBN-QAETUUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N5O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


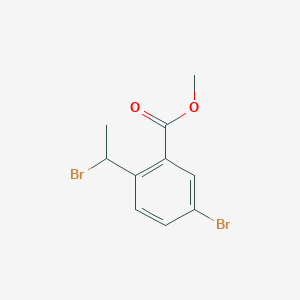

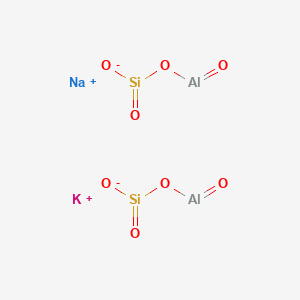
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
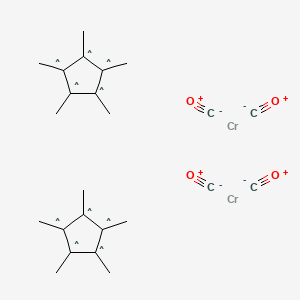
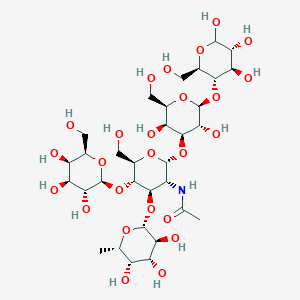
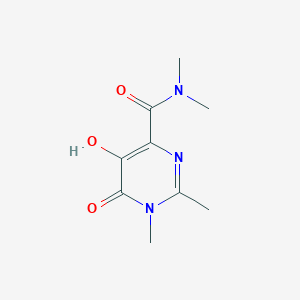


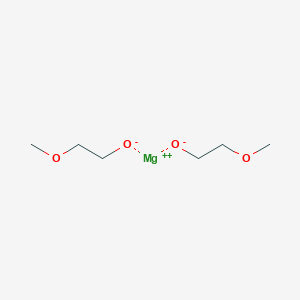



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)
